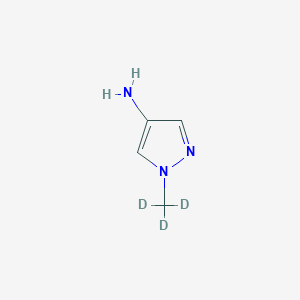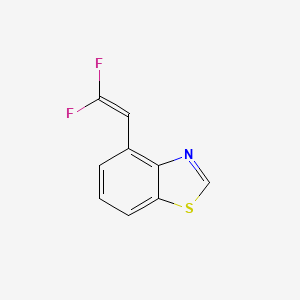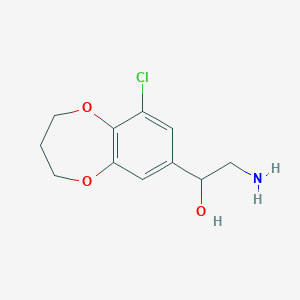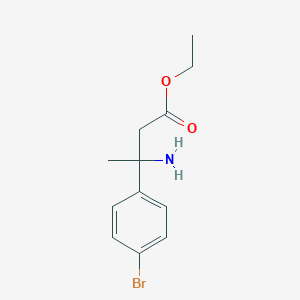
1-(Trideuteriomethyl)pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2H3)methyl-1H-pyrazol-4-amine, also known as 1-Methyl-1H-pyrazol-4-amine, is a heterocyclic organic compound with the molecular formula C4H7N3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 1-(2H3)methyl-1H-pyrazol-4-amine can be achieved through several routes. One common method involves the reaction of pyrazole with methylamine under controlled conditions. Another approach is the reaction of pyrazole with methyl isocyanate. These reactions typically require specific catalysts and conditions to ensure high yield and purity .
In industrial settings, the production of 1-(2H3)methyl-1H-pyrazol-4-amine often involves large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Chemischer Reaktionen
1-(2H3)methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.
Substitution: The amino group in 1-(2H3)methyl-1H-pyrazol-4-amine can participate in nucleophilic substitution reactions with halides or other electrophiles, producing substituted pyrazole derivatives
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-(2H3)methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2H3)methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of certain kinases, modulating signaling pathways involved in cell proliferation and inflammation. The compound’s structure allows it to bind to active sites of target proteins, thereby altering their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(2H3)methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
4-Amino-1-methylpyrazole: This compound shares a similar structure but differs in the position of the amino group, which can influence its reactivity and biological activity.
3-Methyl-1H-pyrazol-5-amine:
1-Methyl-1H-pyrazol-4-amine hydrochloride: This derivative includes a hydrochloride group, which can enhance its solubility and stability in certain applications.
The uniqueness of 1-(2H3)methyl-1H-pyrazol-4-amine lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial purposes .
Eigenschaften
Molekularformel |
C4H7N3 |
|---|---|
Molekulargewicht |
100.14 g/mol |
IUPAC-Name |
1-(trideuteriomethyl)pyrazol-4-amine |
InChI |
InChI=1S/C4H7N3/c1-7-3-4(5)2-6-7/h2-3H,5H2,1H3/i1D3 |
InChI-Schlüssel |
LBGSWBJURUFGLR-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C=C(C=N1)N |
Kanonische SMILES |
CN1C=C(C=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride](/img/structure/B13580188.png)

![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide,trans](/img/structure/B13580203.png)

![1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13580206.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-methylpiperazin-1-yl)ethanone](/img/structure/B13580211.png)
amine dihydrochloride](/img/structure/B13580223.png)
aminehydrochloride](/img/structure/B13580227.png)





